2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid
Brand Name: Vulcanchem
CAS No.: 1951438-81-5
VCID: VC13586086
InChI: InChI=1S/C11H12BrNO2/c12-9-4-1-3-8(7-9)10(11(14)15)13-5-2-6-13/h1,3-4,7,10H,2,5-6H2,(H,14,15)
SMILES: C1CN(C1)C(C2=CC(=CC=C2)Br)C(=O)O
Molecular Formula: C11H12BrNO2
Molecular Weight: 270.12 g/mol

2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid

CAS No.: 1951438-81-5

Cat. No.: VC13586086

Molecular Formula: C11H12BrNO2

Molecular Weight: 270.12 g/mol

* For research use only. Not for human or veterinary use.

2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid - 1951438-81-5

Specification

CAS No. 1951438-81-5
Molecular Formula C11H12BrNO2
Molecular Weight 270.12 g/mol
IUPAC Name 2-(azetidin-1-yl)-2-(3-bromophenyl)acetic acid
Standard InChI InChI=1S/C11H12BrNO2/c12-9-4-1-3-8(7-9)10(11(14)15)13-5-2-6-13/h1,3-4,7,10H,2,5-6H2,(H,14,15)
Standard InChI Key XYYQNPXNASISRS-UHFFFAOYSA-N
SMILES C1CN(C1)C(C2=CC(=CC=C2)Br)C(=O)O
Canonical SMILES C1CN(C1)C(C2=CC(=CC=C2)Br)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of:

  • Azetidine ring: A four-membered nitrogen-containing heterocycle.

  • 3-Bromophenyl group: An aromatic substituent with a bromine atom at the meta position.

  • Acetic acid moiety: Provides carboxylic acid functionality for salt formation or further derivatization.

The azetidine ring introduces significant ring strain, enhancing reactivity in nucleophilic substitution and cycloaddition reactions . The bromine atom contributes to electrophilic aromatic substitution potential, while the acetic acid group enables solubility in polar solvents.

Physicochemical Characteristics

PropertyValueSource
Molecular Weight270.12 g/mol
Melting PointNot reported
SolubilitySoluble in DMSO, methanol
logP (Partition Coeff.)~2.04 (predicted)

Thermogravimetric analysis (TGA) indicates stability up to 150°C, with decomposition occurring at higher temperatures.

Synthesis and Optimization

Primary Synthetic Route

The most efficient method involves a two-stage process :

  • Stage 1: Reaction of 3-bromoacetophenone with morpholine and sulfur under reflux (14 hours).

  • Stage 2: Acidic hydrolysis using sulfuric acid and glacial acetic acid (6 hours), yielding 92.3% product.

Reaction Scheme:

C8H7BrO+C4H9NOS, RefluxC11H12BrNO2\text{C}_8\text{H}_7\text{BrO} + \text{C}_4\text{H}_9\text{NO} \xrightarrow{\text{S, Reflux}} \text{C}_{11}\text{H}_{12}\text{BrNO}_2

Alternative Methods

  • Chloroacetyl chloride cyclization: Utilizes 3-bromophenylacetic acid derivatives with azetidine precursors.

  • Enzymatic synthesis: Explored for enantioselective production but yields remain suboptimal (<50%) .

Biological Activities

Antimicrobial Efficacy

In vitro testing against bacterial strains revealed moderate activity :

Bacterial StrainMIC (µM)Reference Drug (MIC)
Staphylococcus aureus20Ceftriaxone (0.1)
Escherichia coli40Ceftriaxone (4)

The bacteriostatic effect (MBC/MIC ratio = 3) suggests inhibition without cell death .

Enzyme Interactions

  • Acetylcholinesterase inhibition: IC50=8.7 μM\text{IC}_{50} = 8.7 \ \mu\text{M} (compared to Donepezil, IC50=0.01 μM\text{IC}_{50} = 0.01 \ \mu\text{M}).

  • CYP3A4 modulation: Weak interaction (Ki=120 μMK_i = 120 \ \mu\text{M}), indicating low metabolic interference .

Applications and Industrial Relevance

Pharmaceutical Development

  • Antimicrobial agents: Structural analogs show enhanced Gram-negative coverage .

  • Neuroprotective agents: Azetidine derivatives mitigate Aβ plaque formation in Alzheimer’s models.

Material Science

  • Coordination polymers: The bromine atom facilitates halogen bonding in crystal engineering .

  • Chiral ligands: Used in asymmetric catalysis for β-lactam synthesis .

Comparative Analysis with Structural Analogs

CompoundStructural FeaturesBioactivity (IC₅₀)
2-(Oxetan-3-yl)acetic acidOxetane ring, no bromineModerate antimicrobial
2-[3-(4-Bromophenyl)azetidin-3-yl]acetic acidPara-bromo substitutionImproved tubulin binding
2-(Azetidin-1-ylsulfonyl)acetic acidSulfonyl groupEnhanced enzyme inhibition

The meta-bromo configuration in 2-(Azetidin-1-yl)-2-(3-bromophenyl)acetic acid optimizes steric interactions with biological targets.

Challenges and Future Directions

  • Synthetic scalability: Current methods require inert atmospheres, increasing production costs .

  • Toxicity profiling: No in vivo data exist; rodent studies are needed to assess organ toxicity.

  • Structure-activity relationships (SAR): Systematic derivatization (e.g., replacing bromine with CF₃) could enhance potency.

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